1-(Pyridin-4-yl)butane-1,3-dione
Overview
Description
Scientific Research Applications
Tautomerism and Computational Studies
Research into 1-(pyridin-4-yl)butane-1,3-dione and its derivatives often focuses on their tautomeric preferences and computational analyses. For instance, DFT studies on tautomeric preferences reveal that certain α-diketones, such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, show a preference for enolimine–enaminone and dienaminone tautomers due to the strength of intramolecular hydrogen bonds and the aromatic character of their (quasi)rings. Solvent polarity significantly influences these preferences, highlighting the importance of intramolecular interactions and solvent effects in determining the stability of these compounds' tautomeric forms (Dobosz, Gawinecki, & Ośmiałowski, 2010).
Synthesis and Reactions
Another area of interest is the synthesis and reactivity of pyridine-2(1H)-thione/one derivatives from 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione. These reactions, conducted under solvent-free conditions, yield various pyridine derivatives, demonstrating the versatility of 1-(pyridin-4-yl)butane-1,3-dione and its analogs in synthesizing heterocyclic compounds. Such studies contribute to the development of novel synthetic methodologies in organic chemistry (Rateb, 2011).
Sensor Applications
The application of 1-(pyridin-4-yl)butane-1,3-dione derivatives extends into the development of novel optical sensing structures through lanthanide coordination. For example, a polymeric-based ternary europium (III) complex system demonstrates significant potential in sensing applications due to its strong luminescent response to chemical stimuli. This research underscores the potential of 1-(pyridin-4-yl)butane-1,3-dione derivatives in creating functional materials for sensing applications (Li et al., 2019).
Structural Characterization
The structural characterization of novel compounds derived from 1-(pyridin-4-yl)butane-1,3-dione is also a key area of research. Studies have explored the crystal and molecular structures of various complexes, revealing insights into the coordination chemistry and molecular geometry of these compounds. For instance, the synthesis and crystal structure analysis of new Co(II) and Cu(II) complexes provide valuable information on their coordination environments and potential applications in materials science (Wang, Fan, & Zheng, 2010).
properties
IUPAC Name |
1-pyridin-4-ylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-2-4-10-5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZPMCZQQJWNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497348 | |
Record name | 1-(Pyridin-4-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)butane-1,3-dione | |
CAS RN |
75055-73-1 | |
Record name | 1-(Pyridin-4-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Pyridin-4-yl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.